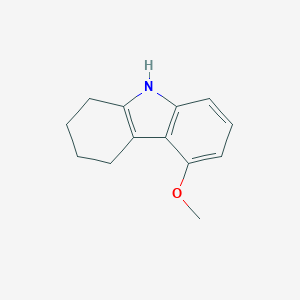
5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole
Overview
Description
“5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole” is a derivative of 2,3,4,9-tetrahydro-1H-carbazole . The carbazole group is a tricyclic compound, consisting of two benzene rings fused onto a pyrrole ring .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles involves reactions of substituted phenylhydrazines with cyclohexanone . The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can be used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Molecular Structure Analysis
The molecular formula of 2,3,4,9-tetrahydro-1H-carbazole is C12H13N . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 .
Chemical Reactions Analysis
The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . The direction of the process depends on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,9-tetrahydro-1H-carbazole is 171.2383 . Other physical and chemical properties such as boiling point or melting point are not available in the search results.
Scientific Research Applications
Antitumor Applications
5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole has been explored in the context of antitumor activity. For instance, Murali et al. (2017) synthesized derivatives of this compound and tested them for in vitro antitumor activity, finding promising results, particularly with a novel pyrimido[4,5-a]carbazole derivative showing significant inhibitory effects on cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Photophysics and Fluorescence
The compound's utility in photophysics and fluorescence studies has been demonstrated. Ghosh et al. (2013) conducted extensive photophysical characterization of derivatives, highlighting their sensitivity to solvent polarity, which is crucial for developing fluorescent probes (Ghosh, Mitra, Saha, & Basu, 2013).
Biotransformation Studies
Waldau et al. (2009) explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, providing insights into the metabolic pathways and potential pharmaceutical applications of carbazole derivatives (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Development of Antimicrobial Agents
The synthesis and evaluation of isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles for their antimicrobial properties have been investigated, indicating potential use in developing new antimicrobial drugs (Surendiran, Balasubramanian, & Sivaraj, 2008).
Synthesis of Novel Compounds
The compound has been used as a precursor in the synthesis of various novel carbazole derivatives, contributing to the expansion of chemical libraries for drug discovery and material science (Martin & Prasad, 2007).
Antioxidant and Cytotoxicity Studies
Goh et al. (2015) explored the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, providing insights into their potential therapeutic applications (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Safety and Hazards
When handling 2,3,4,9-tetrahydro-1H-carbazole, it’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Future Directions
The recent increase in interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole are serum albumins, specifically bovine serum albumin (BSA) and human serum albumin (HSA) . These proteins play a vital role in increasing the solubility of hydrophobic drugs in the blood plasma, binding with bio-active molecules, and maintaining colloid blood pressure .
Mode of Action
The interaction of this compound with its targets can be explored using steady state and time-resolved fluorescence techniques . These techniques serve as highly sensitive monitors to assess the degree of restrictions imparted by the micro-environments of serum albumins . The compound’s interaction with its targets results in changes that can be observed through these techniques .
Biochemical Pathways
It is known that serum albumins, the primary targets of this compound, are involved in various biophysical and biochemical pathways .
Pharmacokinetics
The interaction of the compound with serum albumins suggests that it may have good bioavailability, as serum albumins can increase the solubility of hydrophobic drugs in the blood plasma .
Result of Action
Its interaction with serum albumins suggests that it may influence the function of these proteins, which play a vital role in various biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degree of restrictions imparted by the micro-environments of serum albumins can affect the compound’s interaction with these proteins . Additionally, the nature of the selected oxidant can influence the oxidation of the compound, leading to the formation of different products .
properties
IUPAC Name |
5-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZMJYKAQQJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507882 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68962-14-1 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



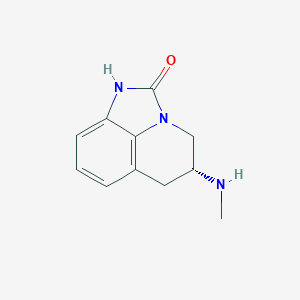

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
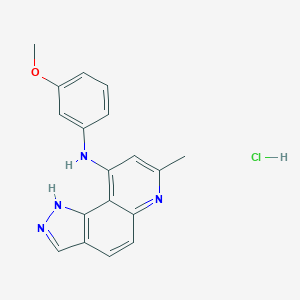
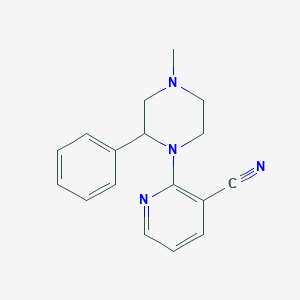
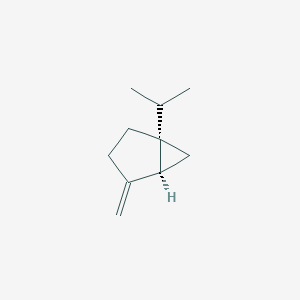
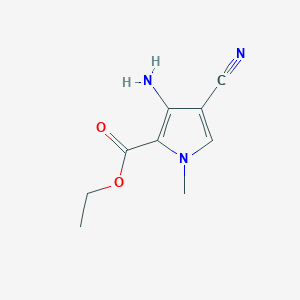
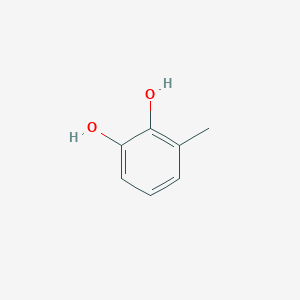
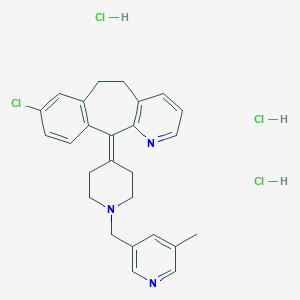

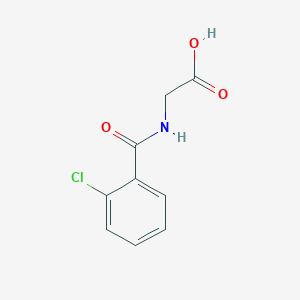
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)
